4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide

Catalog No.
S14307819
CAS No.
62334-30-9
M.F
C21H23BrClNO2
M. Wt
436.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoqui...

CAS Number

62334-30-9

Product Name

4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide

IUPAC Name

4-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1-propan-2-ylisoquinolin-2-ium;bromide

Molecular Formula

C21H23BrClNO2

Molecular Weight

436.8 g/mol

InChI

InChI=1S/C21H22ClNO2.BrH/c1-13(2)21-18-11-20(25-4)19(24-3)10-17(18)15(12-23-21)9-14-5-7-16(22)8-6-14;/h5-8,10-13H,9H2,1-4H3;1H

InChI Key

LNRMGVKZUMKZQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=[NH+]C=C(C2=CC(=C(C=C21)OC)OC)CC3=CC=C(C=C3)Cl.[Br-]

4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide is a synthetic compound belonging to the isoquinoline class of alkaloids. Its molecular formula is C18H20BrClNC_{18}H_{20}BrClN with a molecular weight of approximately 372.72 g/mol. The compound features a p-chlorobenzyl group and two methoxy substituents at the 6 and 7 positions of the isoquinoline ring, alongside an isopropyl group at the 1 position. This unique structure contributes to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide can be understood through various reaction pathways typical for isoquinoline derivatives. Common reactions include:

  • Nucleophilic Substitution: The p-chlorobenzyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
  • Electrophilic Aromatic Substitution: The presence of methoxy groups can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.
  • Reduction Reactions: The isoquinoline core may be reduced to yield tetrahydroisoquinoline derivatives under specific conditions.

These reactions can be utilized for the synthesis of more complex molecules or for modifying the compound's properties for specific applications.

Research indicates that isoquinoline derivatives exhibit a range of biological activities, including:

  • Antitumor Activity: Compounds in this class have shown potential in inhibiting cancer cell proliferation.
  • Antidepressant Effects: Some isoquinolines are reported to have mood-enhancing properties, possibly through modulation of neurotransmitter systems.
  • Antimicrobial Properties: Certain derivatives exhibit activity against various bacterial and fungal strains.

The specific biological activity of 4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide remains to be fully characterized but is expected to align with these general trends observed in similar compounds.

The synthesis of 4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide typically involves several key steps:

  • Formation of Isoquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as phenethylamines or other substituted anilines.
  • Methoxylation: The introduction of methoxy groups at the 6 and 7 positions can be performed using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
  • Benzylation: The p-chlorobenzyl group can be introduced via Friedel-Crafts alkylation or direct nucleophilic substitution methods.
  • Hydrobromide Salt Formation: Finally, treatment with hydrobromic acid yields the hydrobromide salt form, enhancing solubility for pharmaceutical applications.

4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting various diseases due to its anticipated biological activities.
  • Research: Utilized in studies focusing on isoquinoline chemistry and its derivatives' pharmacological profiles.
  • Chemical Probes: May serve as a tool compound in biochemical assays to elucidate mechanisms of action in cellular systems.

Several compounds share structural similarities with 4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolineTetrahydroisoquinoline core with methoxy groupsAntidepressant
1-(2-Chloro-phenyl)-6,7-dimethoxy-1,4-dihydro-2H-isoquinolin-3-oneChlorophenyl substitutionAntitumor
2-(4-Chlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-oneBenzoxazine structureAntimicrobial

Uniqueness

The unique combination of the p-chlorobenzyl group and isopropyl substitution distinguishes 4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide from other isoquinoline derivatives. This structural diversity may confer unique pharmacological properties and therapeutic potentials not observed in related compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

435.06007 g/mol

Monoisotopic Mass

435.06007 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

Explore Compound Types